![molecular formula C3H4FI B6250068 2-fluoro-3-iodoprop-1-ene CAS No. 5675-33-2](/img/new.no-structure.jpg)
2-fluoro-3-iodoprop-1-ene
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Overview
Description
2-fluoro-3-iodoprop-1-ene is a chemical compound with the molecular formula C3H4FI. . The presence of both fluorine and iodine atoms in the molecule makes it an interesting subject for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-iodoprop-1-ene typically involves the halogenation of allylic compounds. One common method is the reaction of allyl fluoride with iodine in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-iodoprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the molecule allows for addition reactions with electrophiles such as halogens or hydrogen halides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. Reactions are often conducted at room temperature or slightly elevated temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted prop-1-enes depending on the nucleophile used.
Addition Reactions: Products include dihalopropanes or halopropenes.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-fluoro-3-iodoprop-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-3-iodoprop-1-ene involves its ability to participate in various chemical reactions due to the presence of both fluorine and iodine atoms. The fluorine atom, being highly electronegative, can influence the reactivity of the molecule, while the iodine atom can act as a good leaving group in substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoroprop-1-ene
- 3-iodoprop-1-ene
- 2-chloro-3-iodoprop-1-ene
Uniqueness
2-fluoro-3-iodoprop-1-ene is unique due to the simultaneous presence of both fluorine and iodine atoms. This dual halogenation provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
5675-33-2 |
---|---|
Molecular Formula |
C3H4FI |
Molecular Weight |
186 |
Purity |
95 |
Origin of Product |
United States |
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